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molecular formula C6H6N4 B1322835 Imidazo[1,2-A]pyrimidin-7-amine CAS No. 462651-80-5

Imidazo[1,2-A]pyrimidin-7-amine

Cat. No. B1322835
M. Wt: 134.14 g/mol
InChI Key: BOJQXJHNUIWISM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09238655B2

Procedure details

To the solution of pyrimidine-2,4-diamine (3.0 g, 0.027 mol) in ethanol (90 mL) and aqueous NaHCO3 (2M, 20 mL) was added 2-chloroacetaldehyde (4.3 g, 0.055 mol). The mixture was stirred at 70° C. overnight. TLC showed the starting material disappeared. The solvent was removed under reduced pressure and the residue was extracted with ethyl acetate (3×30 mL). The combined organic layer was concentrated under reduced pressure and the residue was purified by silica-gel column chromatography eluting with 1:5 petroleum ether/ethyl acetate to afford 199a as a white solid (2.2 g, 60%). MS: [M+H]+ 135.1.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
60%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([NH2:7])=[N:3][C:2]=1[NH2:8].Cl[CH2:10][CH:11]=O>C(O)C.C([O-])(O)=O.[Na+]>[N:8]1[CH:10]=[CH:11][N:1]2[CH:6]=[CH:5][C:4]([NH2:7])=[N:3][C:2]=12 |f:3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
N1=C(N=C(C=C1)N)N
Name
Quantity
4.3 g
Type
reactant
Smiles
ClCC=O
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 70° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with ethyl acetate (3×30 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica-gel column chromatography
WASH
Type
WASH
Details
eluting with 1:5 petroleum ether/ethyl acetate

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N=1C=CN2C1N=C(C=C2)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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